BENGHE Foundational & Exploratory

Check Availability & Pricing

Azalanstat's Inhibition of Lanosterol 14-alpha
Demethylase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Azalanstat

Cat. No.: B1665909

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalanstat, also known as RS-21607, is a potent and selective inhibitor of the enzyme
lanosterol 14-alpha demethylase (CYP51A1), a critical component of the cholesterol
biosynthesis pathway.[1][2] As a member of the cytochrome P450 superfamily, CYP51A1
catalyzes the removal of the 14-alpha-methyl group from lanosterol, a key regulatory step in the
production of cholesterol and other essential sterols.[3][4] The inhibition of this enzyme by
azalanstat has significant implications for cholesterol-lowering therapies and serves as a
valuable tool for studying the intricacies of sterol metabolism. This technical guide provides an
in-depth overview of the mechanism of azalanstat's inhibition of CYP51A1, detailed
experimental protocols for its characterization, and a summary of its biochemical and cellular
effects.

Mechanism of Action

Azalanstat is a synthetic imidazole derivative that acts as a tight-binding, competitive inhibitor
of lanosterol 14-alpha demethylase.[5] Its inhibitory activity stems from the interaction of its
imidazole moiety with the heme iron center of the cytochrome P450 enzyme, a characteristic
mode of action for many azole-based inhibitors.[5] This interaction prevents the binding and
subsequent metabolism of the natural substrate, lanosterol.[6] The inhibition by azalanstat is
highly selective for mammalian CYP51A1, with significantly lower affinity for other cytochrome
P450 enzymes involved in steroidogenesis.[5]
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Quantitative Inhibition Data

The inhibitory potency of azalanstat against lanosterol 14-alpha demethylase has been
quantified in various in vitro and in vivo systems. The following tables summarize the key
quantitative data.

Parameter Enzyme Source Value Reference

Purified Rat Liver
Apparent K_i__ Lanosterol 14-alpha 840 pM [5]

Demethylase

Table 1: In Vitro Inhibition of Lanosterol 14-alpha Demethylase by Azalanstat

Parameter Animal Model Dose Effect Reference

Dose-dependent

ED_50_ ]
lowering of
(Cholesterol Hamster 62 mg/kg [7]
_ serum
Lowering)
cholesterol
Dose-dependent
inhibition of
ED_50_(HMG- _
hepatic
CoA Reductase Hamster 31 mg/kg ) [7]
o microsomal
Inhibition)
HMG-CoA
reductase

Table 2: In Vivo Effects of Azalanstat in Hamsters

Signaling Pathway and Regulatory Effects

The inhibition of lanosterol 14-alpha demethylase by azalanstat leads to the accumulation of
lanosterol and its derivatives. These accumulated sterols, particularly oxygenated forms
(oxysterols), are believed to act as regulatory molecules that indirectly modulate the activity of
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the
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cholesterol biosynthesis pathway. This regulation occurs at a post-transcriptional level,
affecting the synthesis and degradation of the HMG-CoA reductase protein.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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